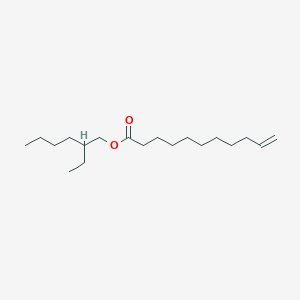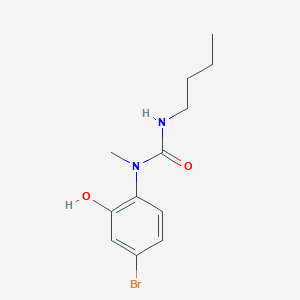![molecular formula C22H36SSn B14307411 Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane CAS No. 114245-12-4](/img/structure/B14307411.png)
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a butadiene moiety substituted with a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane typically involves the reaction of tributylstannane with a suitable precursor containing the 4-(phenylsulfanyl)buta-2,3-dien-2-yl moiety. One common method involves the use of a Grignard reagent or an organolithium compound to introduce the butadiene moiety, followed by the addition of tributylstannane under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can participate in reduction reactions, often facilitated by radical initiators.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as tributyltin hydride or other organotin hydrides.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane involves its ability to participate in radical reactions. The tin atom in the compound can facilitate the formation of radicals, which then undergo various transformations. The phenylsulfanyl group can also interact with other molecules, influencing the overall reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylstannane: A simpler organotin compound used in similar radical reactions.
Tributyl[4-(2-butyl-octyl)-thiophen-2-yl]stannane: Another organotin compound with a thiophene moiety.
Tributyl[4-(1,2,2-triphenylethenyl)phenyl]stannane: An organotin compound with a triphenylethenyl group.
Uniqueness
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
114245-12-4 |
|---|---|
Molekularformel |
C22H36SSn |
Molekulargewicht |
451.3 g/mol |
InChI |
InChI=1S/C10H9S.3C4H9.Sn/c1-2-3-9-11-10-7-5-4-6-8-10;3*1-3-4-2;/h4-9H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
AEAWQOABDYUCHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C=CSC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
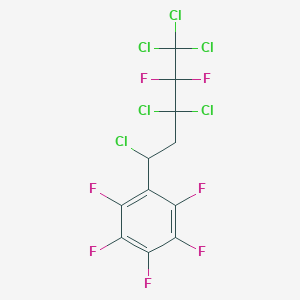
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)

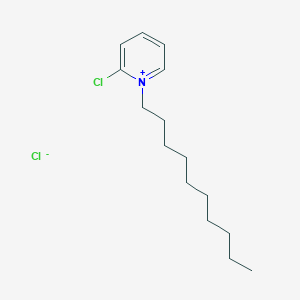
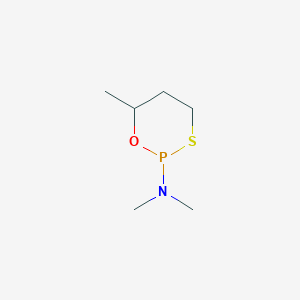
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)

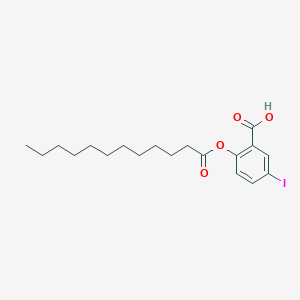
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
